molecular formula C9H7BrS B3176627 4-(Bromomethyl)benzo[b]thiophene CAS No. 10133-19-4

4-(Bromomethyl)benzo[b]thiophene

Cat. No. B3176627
CAS RN: 10133-19-4
M. Wt: 227.12 g/mol
InChI Key: BWSYNCRSNIKJGK-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)benzo[b]thiophene” is a derivative of benzothiophene , an aromatic organic compound with a molecular formula C8H6S . It has a bromomethyl group attached to it .


Synthesis Analysis

One of the methods for synthesizing benzothiophenes involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a five-membered ring with one sulfur atom . The molecular formula of “4-(Bromomethyl)benzo[b]thiophene” is CHBrS .


Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

The molecular weight of benzothiophene is 134.198 . The molecular weight of “4-(Bromomethyl)benzo[b]thiophene” is 213.094 Da .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSYNCRSNIKJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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